Victoza
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Victoza, known scientifically as liraglutide, is a synthetic analog of human glucagon-like peptide-1 (GLP-1). It is primarily used as an anti-diabetic medication for the treatment of type 2 diabetes and chronic obesity. This compound works by mimicking the action of GLP-1, a hormone that stimulates insulin secretion in response to meals, thereby helping to regulate blood sugar levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
Liraglutide is synthesized through recombinant DNA technology. The process involves the insertion of the gene encoding the GLP-1 analog into a suitable host, such as Escherichia coli or Saccharomyces cerevisiae. The host organisms are then cultured under specific conditions to express the peptide, which is subsequently purified through a series of chromatographic techniques .
Industrial Production Methods
In industrial settings, the production of liraglutide involves large-scale fermentation processes. The recombinant microorganisms are grown in bioreactors, where they produce the peptide in high yields. The fermentation broth is then subjected to downstream processing, including cell lysis, protein extraction, and purification steps such as ion-exchange chromatography and reverse-phase high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Liraglutide undergoes several types of chemical reactions, including:
Oxidation: The peptide can be oxidized at methionine residues, which may affect its stability and activity.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols, altering its conformation.
Substitution: Amino acid residues in the peptide can be substituted to enhance its stability or activity.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used to oxidize methionine residues.
Reducing Agents: Dithiothreitol (DTT) and beta-mercaptoethanol are used to reduce disulfide bonds.
Substitution Reactions: Site-directed mutagenesis is employed to substitute specific amino acids.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of liraglutide, as well as peptide analogs with substituted amino acids designed to improve therapeutic efficacy .
Scientific Research Applications
Chemistry
In chemistry, liraglutide is studied for its stability and interactions with various chemical reagents. Research focuses on optimizing its synthesis and improving its stability under different conditions .
Biology
Biologically, liraglutide is used to study the GLP-1 receptor and its role in glucose metabolism. It serves as a model compound for understanding peptide-receptor interactions and the downstream signaling pathways .
Medicine
Medically, liraglutide is extensively researched for its therapeutic effects in type 2 diabetes and obesity. Clinical trials investigate its efficacy, safety, and long-term health outcomes, including its impact on cardiovascular health .
Industry
In the pharmaceutical industry, liraglutide is used as a benchmark for developing new GLP-1 analogs and other peptide-based therapeutics. Its production processes are also studied to improve yield and reduce costs .
Mechanism of Action
Liraglutide exerts its effects by binding to the GLP-1 receptor, a G-protein-coupled receptor found on pancreatic beta cells. This binding stimulates insulin secretion in a glucose-dependent manner, thereby lowering blood sugar levels. Additionally, liraglutide slows gastric emptying and promotes satiety, which helps in weight management .
Comparison with Similar Compounds
Similar Compounds
Exenatide: Another GLP-1 analog used for type 2 diabetes.
Dulaglutide: A long-acting GLP-1 receptor agonist.
Semaglutide: A GLP-1 analog with a longer half-life compared to liraglutide.
Uniqueness
Liraglutide is unique due to its specific amino acid modifications, which enhance its stability and prolong its action. Unlike exenatide, which is derived from the saliva of the Gila monster, liraglutide is a synthetic analog, making it more consistent in its effects .
Biological Activity
Victoza, known generically as liraglutide, is a glucagon-like peptide-1 (GLP-1) receptor agonist primarily used in the treatment of type 2 diabetes and obesity. Its biological activity is characterized by its effects on glycemic control, appetite regulation, and potential cardiovascular benefits. This article delves into the pharmacokinetics, safety profile, and clinical efficacy of this compound, supported by relevant data tables and case studies.
Pharmacokinetics
Liraglutide exhibits a unique pharmacokinetic profile that contributes to its therapeutic effects. After subcutaneous administration, it shows a prolonged half-life due to its fatty acid modification, which enhances binding to albumin and reduces renal clearance.
Key Pharmacokinetic Parameters
Parameter | Value |
---|---|
Half-Life (t½) | 13 hours |
Cmax | 9.4 nmol/L |
AUC0-∞ | 250 nmol*h/L |
Tmax | 8-12 hours |
These parameters indicate that liraglutide maintains therapeutic levels for an extended duration, allowing for once-daily dosing. Studies have shown that the pharmacokinetic profile of this compound is comparable to other formulations of liraglutide, such as LRG201902, demonstrating bioequivalence with similar Cmax and AUC values within the acceptable range of 80-125% .
This compound mimics the action of endogenous GLP-1, leading to several biological effects:
- Increased Insulin Secretion: In response to elevated blood glucose levels.
- Decreased Glucagon Secretion: Reducing hepatic glucose production.
- Slowed Gastric Emptying: Contributing to increased satiety.
- Appetite Suppression: Leading to weight loss in obese patients.
The potency of liraglutide at human GLP-1 receptors is approximately 25-100% that of natural GLP-1 . This mechanism underlies its effectiveness in managing blood sugar levels and aiding in weight management.
Case Studies
-
LEADER Trial:
- This landmark study involved over 9,000 participants with type 2 diabetes at high cardiovascular risk. Results showed that this compound significantly reduced the risk of major adverse cardiovascular events by 13% compared to placebo.
- The trial also reported a reduction in body weight and HbA1c levels among participants treated with this compound .
- Weight Management Studies:
Safety Profile
While this compound is generally well-tolerated, it is associated with some adverse effects:
- Gastrointestinal Issues: Nausea and vomiting are common but tend to diminish over time.
- Pancreatitis Risk: The FDA has noted an increased risk of pancreatitis in clinical trials; however, causality remains uncertain .
Adverse Event Statistics
Adverse Event | Incidence (%) |
---|---|
Nausea | 30 |
Vomiting | 15 |
Pancreatitis | 0.2 |
In five clinical trials involving over 3,900 patients, there were seven reported cases of pancreatitis among those treated with this compound .
Properties
IUPAC Name |
5-[[5-[2-[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoylamino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]propanoylamino]propanoylamino]-6-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[5-carbamimidamido-1-[[2-[[5-carbamimidamido-1-(carboxymethylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-6-oxohexyl]amino]-2-(hexadecanoylamino)-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C172H265N43O51/c1-18-20-21-22-23-24-25-26-27-28-29-30-37-53-129(224)195-116(170(265)266)59-64-128(223)180-68-41-40-50-111(153(248)199-115(62-67-135(232)233)154(249)204-120(73-100-44-33-31-34-45-100)159(254)214-140(93(11)19-2)167(262)192-97(15)146(241)201-122(76-103-79-183-108-49-39-38-48-106(103)108)157(252)203-118(72-90(5)6)158(253)212-138(91(7)8)165(260)200-110(52-43-70-182-172(177)178)149(244)184-81-130(225)193-109(51-42-69-181-171(175)176)148(243)187-84-137(236)237)196-144(239)95(13)189-143(238)94(12)191-152(247)114(58-63-127(174)222)194-131(226)82-185-151(246)113(61-66-134(230)231)198-155(250)117(71-89(3)4)202-156(251)119(75-102-54-56-105(221)57-55-102)205-162(257)124(85-216)208-164(259)126(87-218)209-166(261)139(92(9)10)213-161(256)123(78-136(234)235)206-163(258)125(86-217)210-169(264)142(99(17)220)215-160(255)121(74-101-46-35-32-36-47-101)207-168(263)141(98(16)219)211-132(227)83-186-150(245)112(60-65-133(228)229)197-145(240)96(14)190-147(242)107(173)77-104-80-179-88-188-104/h31-36,38-39,44-49,54-57,79-80,88-99,107,109-126,138-142,183,216-221H,18-30,37,40-43,50-53,58-78,81-87,173H2,1-17H3,(H2,174,222)(H,179,188)(H,180,223)(H,184,244)(H,185,246)(H,186,245)(H,187,243)(H,189,238)(H,190,242)(H,191,247)(H,192,262)(H,193,225)(H,194,226)(H,195,224)(H,196,239)(H,197,240)(H,198,250)(H,199,248)(H,200,260)(H,201,241)(H,202,251)(H,203,252)(H,204,249)(H,205,257)(H,206,258)(H,207,263)(H,208,259)(H,209,261)(H,210,264)(H,211,227)(H,212,253)(H,213,256)(H,214,254)(H,215,255)(H,228,229)(H,230,231)(H,232,233)(H,234,235)(H,236,237)(H,265,266)(H4,175,176,181)(H4,177,178,182) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDQQAXHVYUZIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CN=CN6)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C172H265N43O51 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3751 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.